molecular formula C13H14N2O3S2 B2880914 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798542-54-7

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2880914
CAS RN: 1798542-54-7
M. Wt: 310.39
InChI Key: KOOPFHBIJQXHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrrolidine ring, and a thiazolidine ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The thiazolidine ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolidine ring could be formed from different cyclic or acyclic precursors . The thiophene ring could be synthesized using various methods, such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The thiophene ring also contributes to the molecule’s structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine and thiophene rings in the molecule could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Pyrrolidine Ring Applications

The pyrrolidine ring is a saturated heterocycle that is found in many bioactive molecules. Its applications include:

Combined Molecule Applications

When these components are combined into the molecule , the applications can become more specific, such as:

Potential Applications in Drug Discovery

Given the versatility of the compound’s scaffold, it could be explored for:

Applications in Stereoselective Binding

The stereogenicity of the pyrrolidine ring in the compound suggests applications in:

Applications in Structural Diversity

The non-planarity and sp3-hybridization of the pyrrolidine ring indicate applications in:

Mechanism of Action

Target of Action

The compound “3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex molecule that likely interacts with multiple targets. It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, contributing to their diverse biological activities .

Mode of Action

The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . The thiophene moiety is a privileged heterocycle that exhibits many pharmacological properties .

Biochemical Pathways

Compounds containing pyrrolidine and thiophene moieties have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These moieties are known to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Result of Action

Compounds containing pyrrolidine and thiophene moieties have been reported to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The physicochemical properties of the compound, including its size, charge, and lipophilicity, can be substantially modified to improve its pharmacokinetic profile, alter cell penetrability, and potentially affect its resistance to environmental factors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize any potential risks.

Future Directions

Future research could focus on further characterizing this compound, optimizing its synthesis, studying its reactions, and exploring its potential uses .

properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-11(5-9-2-4-19-7-9)14-3-1-10(6-14)15-12(17)8-20-13(15)18/h2,4,7,10H,1,3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOPFHBIJQXHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.